molecular formula C19H15ClN4O2S B2874828 (Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile CAS No. 1029989-13-6

(Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile

Cat. No. B2874828
CAS RN: 1029989-13-6
M. Wt: 398.87
InChI Key: NPBWLEANULSKIM-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile is a useful research compound. Its molecular formula is C19H15ClN4O2S and its molecular weight is 398.87. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystallographic Studies

  • Synthesis and X-ray Diffraction Analysis : One study focuses on the synthesis and structural analysis of Schiff bases derived from 4-acylpyrazolone and 2-aminophenol, highlighting techniques that could be applicable for synthesizing and analyzing similar compounds (Sharma et al., 2014).

Antimicrobial and Biological Activities

  • Antimicrobial Properties : Research into heterocyclic compounds based on the pyrazole structure, such as those synthesized from 3-methyl 1-phenyl-5-amino pyrazole, demonstrates antimicrobial activities. These studies could suggest potential biological applications for similar compounds (El‐Emary et al., 2002).

Chemical Synthesis and Reactivity

  • Heterocyclic Compound Synthesis : Investigations into the synthesis of polyfunctionally substituted thiophenes and their derivatives from phenylsulfonylacetophenones provide insights into the reactivity and synthetic applications of sulfonamide and cyano groups present in the target compound (Sherif & Hussein, 1997).

Docking Studies and Molecular Interactions

  • Docking Studies for Drug Design : Research involving docking studies and the crystal structure of tetrazole derivatives sheds light on how similar compounds can be analyzed for potential interactions with biological targets, suggesting a path for drug design applications (Al-Hourani et al., 2015).

Material Synthesis and Catalysis

  • Catalyst Development : A study on magnetically separable graphene oxide anchored sulfonic acid as a catalyst for the synthesis of heterocyclic carbonitriles underlines the potential of incorporating sulfonic acid functionalities for catalytic applications, which could be relevant for the synthesis or modification of similar compounds (Zhang et al., 2016).

properties

IUPAC Name

3-[[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino]-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c1-13-2-8-16(9-3-13)27(25,26)17(10-21)11-22-19-18(12-23-24-19)14-4-6-15(20)7-5-14/h2-9,11-12H,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBWLEANULSKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=C(C=NN2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile

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